molecular formula C15H14ClNO4 B5814142 N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B5814142
M. Wt: 307.73 g/mol
InChI Key: BSCKAWLHRXNJFK-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C15H14ClNO4 It is characterized by the presence of a chloro group, two methoxy groups, and a hydroxybenzamide moiety

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-20-13-8-14(21-2)11(7-10(13)16)17-15(19)9-5-3-4-6-12(9)18/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCKAWLHRXNJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a benzamide derivative with a carbonyl group.

    Reduction: Formation of N-(2,4-dimethoxyphenyl)-2-hydroxybenzamide.

    Substitution: Formation of N-(5-substituted-2,4-dimethoxyphenyl)-2-hydroxybenzamide derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a benzamide moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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